molecular formula C14H22O B7991914 1-(3-tert-Butylphenyl)-2-methyl-2-propanol

1-(3-tert-Butylphenyl)-2-methyl-2-propanol

Cat. No.: B7991914
M. Wt: 206.32 g/mol
InChI Key: RKILGLZCBFXAJO-UHFFFAOYSA-N
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Description

1-(3-tert-Butylphenyl)-2-methyl-2-propanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-Butylphenyl)-2-methyl-2-propanol typically involves the alkylation of a phenyl ring with a tert-butyl group, followed by the introduction of a propanol moiety. One common method involves the Friedel-Crafts alkylation of 3-tert-butylphenol with isobutylene in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then subjected to reduction reactions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-tert-Butylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed:

Scientific Research Applications

1-(3-tert-Butylphenyl)-2-methyl-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-tert-Butylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibitory effect on acetylcholinesterase is achieved through competitive binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is of particular interest in the context of treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Uniqueness: 1-(3-tert-Butylphenyl)-2-methyl-2-propanol is unique due to its combination of a tert-butyl group and a propanol moiety, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential as an enzyme inhibitor highlight its significance in both research and industrial contexts.

Properties

IUPAC Name

1-(3-tert-butylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-13(2,3)12-8-6-7-11(9-12)10-14(4,5)15/h6-9,15H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKILGLZCBFXAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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